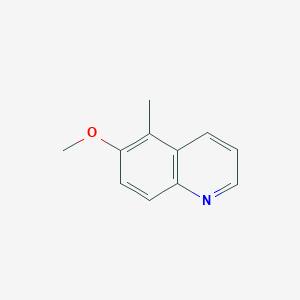

6-Methoxy-5-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-9-4-3-7-12-10(9)5-6-11(8)13-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRFLMFGDFNUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 6 Methoxy 5 Methylquinoline

Electrophilic Aromatic Substitution Patterns on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline nucleus predominantly occurs on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. The position of substitution is directed by the existing substituents. In 6-Methoxy-5-methylquinoline, both the methoxy (B1213986) and methyl groups are activating, ortho-, para-directing groups. libretexts.orglibretexts.org

The methoxy group at C-6 is a strong activating group, directing incoming electrophiles to the ortho (C-5 and C-7) and para (C-8) positions. The methyl group at C-5 is a weaker activating group, directing electrophiles to its ortho (C-4 and C-6) and para (C-8) positions. Considering the combined influence of these two groups, the potential sites for electrophilic attack are C-7 and C-8.

Attack at C-8: This position is para to the strongly activating methoxy group and para to the methyl group. This alignment of directing effects makes C-8 a highly favored site for electrophilic substitution.

Attack at C-7: This position is ortho to the methoxy group. While activated, it may experience some steric hindrance from the adjacent methoxy group.

Attack at other positions: Substitution at C-2 and C-4 in the pyridine ring is generally disfavored in electrophilic reactions. Substitution at other positions on the benzene ring is less likely due to the strong directing influence of the existing substituents towards C-7 and C-8.

Therefore, the primary products of electrophilic aromatic substitution on this compound are expected to be the 8-substituted derivatives, with the potential for some 7-substituted product formation. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, halogenation of 8-substituted quinolines has been shown to occur at the C-5 or C-7 positions, further highlighting the reactivity of the carbocyclic ring. researchgate.netrsc.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Methoxy-5-methyl-8-nitroquinoline |

| Bromination | Br₂, FeBr₃ | 8-Bromo-6-methoxy-5-methylquinoline |

| Chlorination | Cl₂, FeCl₃ | 8-Chloro-6-methoxy-5-methylquinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-8-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 8-Acyl-6-methoxy-5-methylquinoline |

Nucleophilic Aromatic Substitution Reactions at Substituted Positions

Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically occurs at the 2- and 4-positions, which are electronically deficient due to the influence of the nitrogen atom. mdpi.com For SNAr to proceed, a good leaving group, such as a halide, must be present at these positions. In the context of this compound, this would necessitate prior functionalization to introduce such a leaving group.

For example, if a halogen were introduced at the C-2 or C-4 position of the quinoline ring, it could be displaced by various nucleophiles. The reactivity at these positions is enhanced, and the substituents on the benzene ring, being remote, would have a less pronounced electronic effect compared to their influence on electrophilic substitution.

Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the 4-chloro group can be readily displaced by nucleophiles such as thiols, hydrazines, and amines. mdpi.com While this is a quinolinone system, it illustrates the susceptibility of the 4-position to nucleophilic attack when a suitable leaving group is present.

Oxidative Transformations of the Quinoline Core and Substituents

The quinoline ring is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com However, the substituents on the ring can undergo oxidative transformations. The methyl group at the C-5 position is a potential site for oxidation.

The oxidation of methyl groups on the quinoline ring has been achieved using various reagents. For example, methylquinolines can be oxidized to the corresponding quinolinecarboxylic acids. tandfonline.com Reagents like selenium dioxide have been used for the controlled oxidation of methylquinolines to quinoline aldehydes. tandfonline.com The reaction conditions, such as the choice of oxidant and temperature, can influence the extent of oxidation. For instance, oxidation of 2-(or 3-)methylquinoline-3-(or 2-)carboxylic acid with nickel peroxide in an aqueous base gives quinoline-2,3-dicarboxylic acid in high yield. tandfonline.com

It is plausible that the 5-methyl group of this compound could be selectively oxidized to a formyl or carboxyl group under appropriate conditions, providing a route to further derivatization. The methoxy group is generally stable to oxidation, although harsh conditions could lead to its cleavage. The quinoline core itself would likely require strong oxidizing agents, which could also lead to the degradation of the substituents.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used for the derivatization of heterocyclic compounds, including quinolines. wikipedia.orglibretexts.org To perform these reactions on this compound, it would first need to be halogenated to introduce a suitable handle for coupling. As discussed in the electrophilic substitution section, halogenation is predicted to occur at the C-8 position.

Suzuki-Miyaura Coupling: An 8-bromo-6-methoxy-5-methylquinoline could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups at the C-8 position. wikipedia.orglibretexts.org

Sonogashira Coupling: Similarly, an 8-halo-6-methoxy-5-methylquinoline could undergo a Sonogashira coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to install an alkynyl group at the C-8 position. wikipedia.orgresearchgate.net

These cross-coupling reactions offer a versatile strategy for the synthesis of a wide range of derivatives of this compound with potential applications in medicinal chemistry and materials science.

Table 2: Examples of Cross-Coupling Reactions for the Derivatization of 8-Bromo-6-methoxy-5-methylquinoline

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Methoxy-5-methyl-8-phenylquinoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Methoxy-5-methyl-8-(phenylethynyl)quinoline |

Functionalization Strategies Targeting Methoxy and Methyl Groups

Selective Demethylation or Alkylation of the Methoxy Group

The methoxy group at C-6 can be a target for functionalization, primarily through demethylation to the corresponding hydroxyquinoline, followed by alkylation.

Demethylation: The cleavage of the methyl ether can be achieved using various reagents. Boron tribromide (BBr₃) is a powerful and common reagent for the demethylation of aryl methyl ethers. chem-station.com Other reagents such as hydrobromic acid (HBr) or aluminum chloride (AlCl₃) can also be used. chem-station.com The reaction would yield 5-methylquinolin-6-ol.

Alkylation: The resulting 6-hydroxyquinoline derivative is a phenol and can be readily alkylated at the oxygen atom. nih.govmoreheadstate.eduresearchgate.net This can be achieved by reacting the phenoxide, formed by treatment with a base such as potassium carbonate or sodium hydride, with an alkyl halide. This two-step sequence allows for the introduction of a variety of different alkoxy groups at the C-6 position, providing a route to a diverse range of analogues.

The methyl group at C-5 can also be functionalized, for example, through free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS), followed by nucleophilic substitution. acs.org Furthermore, as mentioned earlier, the methyl group can be oxidized to an aldehyde or a carboxylic acid. tandfonline.comtandfonline.com

Oxidation or Halogenation of the Methyl Group

The chemical modification of the methyl group at the C5 position of this compound through oxidation or halogenation presents a synthetic handle for further functionalization of the quinoline core. While specific studies exclusively detailing these transformations on this compound are not extensively documented, the reactivity can be inferred from studies on related quinoline derivatives.

Oxidation:

The oxidation of a methyl group on a quinoline ring to a carboxylic acid is a known transformation, typically requiring strong oxidizing agents. For instance, the oxidation of a methyl group on a quinoline derivative has been achieved using reagents like potassium permanganate (KMnO4) under heated and alkaline conditions. This transformation proceeds through a series of oxidative steps, ultimately converting the methyl group to a carboxyl group. The presence of the electron-donating methoxy group at the C6 position in this compound would likely influence the reactivity of the quinoline ring system, but the methyl group itself would still be susceptible to oxidation under appropriate conditions.

A hypothetical oxidation reaction of this compound to 6-methoxyquinoline-5-carboxylic acid is presented below:

| Reactant | Reagent | Product |

| This compound | KMnO4 | 6-Methoxyquinoline-5-carboxylic acid |

This table represents a predicted transformation based on general chemical principles of methyl group oxidation on aromatic rings.

Halogenation:

The halogenation of the methyl group of this compound would likely proceed via a free radical mechanism, initiated by UV light or a radical initiator, using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This would result in the formation of the corresponding halomethylquinoline derivative. The regioselectivity of this reaction would strongly favor substitution at the methyl group over the aromatic ring, especially under non-polar solvent conditions that favor radical pathways.

A proposed halogenation reaction is as follows:

| Reactant | Reagent | Product |

| This compound | N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator) | 5-(Bromomethyl)-6-methoxyquinoline |

This table illustrates a probable outcome for the free-radical halogenation of the methyl group.

Investigation of Regioselectivity and Chemoselectivity in Synthetic Reactions of this compound

The regioselectivity and chemoselectivity of synthetic reactions involving this compound are governed by the electronic and steric effects of the substituents on the quinoline nucleus. The interplay between the electron-donating methoxy group at C6 and the methyl group at C5, as well as the inherent reactivity of the pyridine and benzene rings, dictates the outcome of various transformations.

Regioselectivity in Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount. The methoxy group at C6 is a strong activating group and is ortho-, para-directing. The methyl group at C5 is a weaker activating group and is also ortho-, para-directing. The positions most activated by the methoxy group are C5 and C7. The position ortho to the methyl group is C4 and C6, and para is C8.

Considering the combined directing effects, electrophilic attack is most likely to occur at the C7 or C8 positions of the benzene ring. The C5 position is sterically hindered by the adjacent methyl group. The pyridine ring is generally less reactive towards electrophilic substitution than the benzene ring due to the electron-withdrawing nature of the nitrogen atom. However, under certain conditions, substitution on the pyridine ring can occur. For instance, metal-free halogenation of 8-substituted quinolines has been shown to proceed with high regioselectivity, favoring the C5 or C7 position depending on the directing group at C8 rsc.orgresearchgate.net. In the case of N-(6-methoxyquinolin-8-yl)acetamide, halogenation afforded C5 halogenated derivatives in excellent yields rsc.org. This suggests that the electronic properties of substituents on the benzene ring significantly influence the position of electrophilic attack.

| Reaction Type | Predicted Major Product(s) | Rationale |

| Nitration (HNO3/H2SO4) | 6-Methoxy-5-methyl-7-nitroquinoline and/or 6-Methoxy-5-methyl-8-nitroquinoline | The C7 and C8 positions are electronically activated by the methoxy group and less sterically hindered than C5. |

| Halogenation (e.g., Br2/FeBr3) | 6-Methoxy-5-methyl-7-bromoquinoline and/or 6-Methoxy-5-methyl-8-bromoquinoline | Similar to nitration, electrophilic bromine will attack the activated and accessible positions of the benzene ring. |

This table provides a predictive analysis of regioselectivity in electrophilic aromatic substitution reactions.

Chemoselectivity:

Chemoselectivity in the reactions of this compound refers to the preferential reaction of one functional group over another. For example, in reactions involving both the quinoline nitrogen and the aromatic rings, the conditions can be tuned to favor one over the other.

N-alkylation vs. Ring functionalization: The quinoline nitrogen is a nucleophilic site and can undergo alkylation. To achieve selective ring functionalization, such as electrophilic substitution, the nitrogen can be protonated in strongly acidic media, deactivating the pyridine ring towards electrophilic attack and directing substitution to the benzene ring.

Oxidation of the methyl group vs. Ring oxidation: As discussed in section 3.6.2, the methyl group can be selectively oxidized. Harsh oxidative conditions could potentially lead to the degradation of the electron-rich benzene ring. Therefore, controlled oxidation conditions are crucial for chemoselectivity.

The synthesis of various substituted quinolines often involves multi-step sequences where the chemoselectivity of each step is critical. For example, in the synthesis of 2,4-diarylquinoline derivatives, a Povarov cycloaddition reaction is followed by an oxidative dehydrogenation aromatization process, showcasing chemoselective transformations at different stages of the synthesis mdpi.com.

A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical and computational investigation data for the compound This compound .

While Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and other computational methods are widely used to analyze quinoline derivatives, published research focusing specifically on the geometry optimization, electronic structure, reactivity descriptors, and spectroscopic analysis of this compound is not available in the public domain based on the conducted searches.

Studies on closely related molecules, such as 6-methoxyquinoline (B18371), 6-methylquinoline, and other substituted quinolines, have been performed and demonstrate the application of these theoretical methods. nih.govresearchgate.nettandfonline.com These studies typically provide detailed insights into the molecular properties outlined in the query. However, due to the strict requirement to focus solely on this compound, the specific data points and detailed analysis for this exact compound cannot be provided.

Therefore, it is not possible to generate an article with the requested scientifically accurate, in-depth content and data tables for the following sections concerning this compound:

Theoretical and Computational Investigations of 6 Methoxy 5 Methylquinoline

Reaction Pathway and Mechanism Elucidation Through Computational Modeling

Further research or original computational studies would be required to generate the specific data needed to construct the requested article.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics simulations offer a window into the atomic-scale behavior of 6-methoxy-5-methylquinoline, revealing its flexibility and the non-covalent forces that govern its interactions with its environment. Such simulations for related quinoline (B57606) derivatives have been used to establish the stability of ligand-protein interactions. mdpi.com

Conformational Landscape:

The conformational flexibility of this compound is primarily dictated by the rotation of its two substituents: the methoxy (B1213986) group at position 6 and the methyl group at position 5.

Methoxy Group Rotation: The methoxy group (-OCH₃) is not rigidly fixed. The dihedral angle defined by the C5-C6-O-C(methyl) atoms determines the orientation of this group relative to the quinoline ring. While the quinoline core itself is largely planar, the methoxy group can rotate. Computational studies on analogous compounds suggest that the most stable conformation will likely be one where the methyl group of the methoxy moiety is coplanar with the quinoline ring to maximize electronic delocalization, though thermal energy at room temperature allows for significant rotational freedom.

Methyl Group Rotation: The methyl group (-CH₃) at position 5 is also free to rotate around the C5-C(methyl) bond. The energy barrier for this rotation is typically low, meaning it rotates rapidly at ambient temperatures.

Table 1: Hypothetical Conformational Analysis of this compound

This table outlines the primary rotational dynamics that would be investigated in a molecular dynamics simulation of this compound. The data is illustrative, based on known principles of substituted aromatic systems.

| Rotational Degree of Freedom | Key Dihedral Angle | Expected Low-Energy Conformations | Influence on Molecular Properties |

| Methoxy Group Rotation | C5-C6-O-C(methyl) | Planar (0° or 180°) orientations of the methyl group relative to the quinoline ring are likely most stable. | Affects the molecule's dipole moment and the accessibility of the methoxy oxygen for intermolecular interactions. |

| Methyl Group Rotation | C4-C5-C(methyl)-H | Staggered conformations of the methyl hydrogens relative to the quinoline ring bonds. | Minimal impact on overall shape but contributes to the molecule's van der Waals surface. |

Intermolecular Interactions:

MD simulations are particularly adept at characterizing the non-covalent interactions between this compound and other molecules, such as solvents or biological targets. These interactions are critical to its chemical and physical properties. Studies on similar quinoline derivatives highlight the importance of hydrogen bonding and π-interactions in their binding to target proteins. nih.govdoi.org

Hydrogen Bonding: The quinoline nitrogen atom and the oxygen atom of the methoxy group are both potential hydrogen bond acceptors. In protic solvents like water or in the active site of a protein, these atoms can form hydrogen bonds with donor groups (e.g., -OH, -NH). The strength and geometry of these bonds can be precisely calculated from an MD trajectory.

π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with other aromatic rings. uncw.edu These interactions are crucial for the binding of many drugs to their protein targets and for the self-association of molecules in solution. MD simulations can reveal the preferred orientation (e.g., parallel-displaced, T-shaped) of these stacking arrangements.

Table 2: Predicted Intermolecular Interaction Profile of this compound

This table summarizes the types of non-covalent interactions this compound is expected to form, which could be quantified by molecular dynamics simulations.

| Interaction Type | Potential Interaction Site(s) on this compound | Interacting Partner Example | Significance |

| Hydrogen Bond (Acceptor) | Quinoline Nitrogen (N1), Methoxy Oxygen (O) | Water, Alcohol (-OH), Amine (-NH) | Determines solubility in protic solvents and is a key component of specific binding to biological targets. |

| π-π Stacking | Aromatic Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan residues in proteins; other aromatic molecules. | Stabilizes binding in hydrophobic pockets and can drive molecular self-assembly. |

| Hydrophobic Interactions | Methyl Group, Aromatic Ring Hydrogens | Aliphatic side chains of amino acids (e.g., Leucine, Isoleucine). | Contributes to binding affinity within nonpolar environments. |

| Van der Waals Forces | Entire Molecular Surface | All surrounding atoms/molecules. | Provides a general, non-directional attractive force that contributes to overall stability. |

Synthetic Utility and Advanced Applications As Chemical Intermediates

6-Methoxy-5-methylquinoline as a Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of the methoxy (B1213986) and methyl groups on the quinoline (B57606) core makes this compound a versatile building block for the construction of more intricate molecular architectures. The methoxy group, being an electron-donating group, can influence the reactivity of the quinoline ring system, while the methyl group provides a handle for further functionalization.

Researchers have utilized this compound in the synthesis of various complex organic molecules. For instance, it serves as a precursor for creating compounds with potential biological activities. The quinoline core is a common feature in many pharmacologically active substances, and the specific substitution pattern of this compound can be a key determinant of a molecule's therapeutic efficacy. The synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which have shown potential as tubulin polymerization inhibitors, highlights the importance of the 6-methoxy-tetrahydroquinoline moiety derived from related precursors. nih.gov

The synthetic utility of this compound is further demonstrated by its role in the preparation of more complex heterocyclic systems. For example, it can be a starting material for the synthesis of fused quinoline derivatives, which are of interest in medicinal chemistry and materials science.

Role in the Preparation of Polysubstituted Quinoline Derivatives

The synthesis of polysubstituted quinolines is a significant area of organic chemistry, driven by the diverse applications of these compounds in pharmaceuticals and materials science. asianpubs.orgcore.ac.uk this compound provides a valuable platform for the introduction of additional functional groups onto the quinoline ring system, leading to a wide array of polysubstituted derivatives.

Various synthetic methodologies have been employed to create these derivatives. For instance, electrophilic substitution reactions can be directed to specific positions on the quinoline ring, influenced by the existing methoxy and methyl groups. Furthermore, modern catalytic methods, such as transition metal-catalyzed cross-coupling reactions, have enabled the efficient synthesis of a broad range of polysubstituted quinolines starting from appropriately functionalized quinoline precursors. organic-chemistry.org

A notable example is the synthesis of 4-amino-2-benzoylquinoline-3-carboxamides, where a related compound, 4-methoxyaniline, is used as a starting material to generate a 6-methoxyquinoline (B18371) core in the final product. rsc.orgresearchgate.netnih.gov This one-pot, three-component reaction demonstrates an efficient strategy for assembling complex, polysubstituted quinolines. rsc.orgresearchgate.netnih.gov The ability to readily synthesize such derivatives is crucial for developing new compounds with tailored properties. rsc.org

| Precursor | Reagents | Product | Application |

| 4-Methoxyaniline | 2-Cyano-N-methylacetamide, Arylglyoxals | 4-Amino-2-benzoyl-6-methoxy-N-methylquinoline-3-carboxamide | Medicinal Chemistry |

| 6-Methoxy-1,2,3,4-tetrahydroquinoline | Aryl Halides | N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | Anticancer Agents |

| o-Nitrobenzaldehyde | Enolizable Ketones | Substituted Quinolines | Organic Synthesis |

Applications in Coordination Chemistry and Ligand Design

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property has led to its use in the design of novel ligands for coordination chemistry. The electronic properties of the quinoline ring, modulated by the methoxy and methyl substituents, can influence the stability and reactivity of the resulting metal complexes. chemimpex.comnih.gov

Quinoline derivatives, in general, are known to form stable complexes with a variety of transition metals. nih.govresearchgate.net These complexes have found applications in catalysis, sensing, and materials science. chemimpex.com For example, the thioamide moiety in a related compound, 6-methoxy-2-methylquinoline-4-carbothioamide, can act as a ligand for metal ions. The design of such ligands allows for the fine-tuning of the electronic and steric environment around the metal center, which is crucial for controlling the catalytic activity and selectivity of the complex.

The ability of quinoline-based ligands to form complexes with metal ions like zinc has been explored for the development of fluorescent probes. nih.gov While not specifically detailing this compound, the general principles of quinoline-based ligand design are applicable. The coordination of the metal ion to the quinoline nitrogen can lead to changes in the photophysical properties of the molecule, enabling the detection of the metal ion.

Integration into Advanced Materials Science

The unique photophysical and electronic properties of the quinoline ring system have made its derivatives, including those related to this compound, attractive candidates for applications in advanced materials science.

Precursors for Optoelectronic Materials (e.g., OLEDs)

Quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. chemimpex.comresearchgate.netmdpi.com The conjugated π-system of the quinoline ring can facilitate efficient charge transport and emission of light. The substituents on the quinoline ring, such as the methoxy and methyl groups, can be used to tune the emission color and improve the performance of the device. chemimpex.com

Research has shown that quinoline derivatives can be employed as fluorescent probes and in the creation of materials for OLEDs. chemimpex.comvulcanchem.com The ability to synthesize a variety of polysubstituted quinolines allows for the systematic investigation of structure-property relationships, leading to the development of materials with optimized optoelectronic properties. mdpi.com

Components in Polymer Chemistry and Coatings

The quinoline moiety has also been incorporated into polymers to create materials with enhanced properties. core.ac.uk For instance, polymers containing quinoline units have been investigated for their mechanical strength and thermal stability. These properties make them suitable for use in high-performance coatings and other advanced applications.

Furthermore, drug-polymer conjugates have been developed where a quinoline-based drug is attached to a polymer backbone. nih.gov This approach can improve the solubility and delivery of the drug. An example includes the use of a derivative of 6-methoxy-4-methylquinoline (B1630382) in such conjugates. nih.gov

Supramolecular Chemistry and Host-Guest Systems Involving this compound Motifs

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The quinoline ring system, with its potential for π-π stacking and hydrogen bonding interactions, can be a valuable component in the design of host-guest systems. While specific research on this compound in this context is not extensively detailed in the provided search results, the principles of supramolecular chemistry can be applied to this molecule.

The aromatic nature of the quinoline ring allows it to participate in π-π stacking interactions with other aromatic molecules. The methoxy and methyl groups can influence the geometry and strength of these interactions. Additionally, the nitrogen atom can act as a hydrogen bond acceptor, enabling the formation of well-defined supramolecular assemblies.

The development of host-guest systems often relies on the precise arrangement of functional groups to create a binding cavity that is complementary to a specific guest molecule. The ability to synthesize a variety of polysubstituted quinolines from precursors like this compound opens up possibilities for creating tailored hosts for specific applications, such as sensing or molecular recognition. For example, the study of host-guest complexations using UV-Vis titration is a common method to understand the interactions between ligands and metal ions. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Methoxy-5-methylquinoline, and how do substituent positions influence reaction pathways?

- Methodological Answer : The synthesis of this compound can be adapted from methodologies used for similar quinoline derivatives. For example, condensation reactions with phthalimido-bromo-alkane (as described for 8-amino-6-methoxyquinoline derivatives) may be modified to introduce the 5-methyl group. Substituent positions can alter reactivity due to steric and electronic effects; thus, protecting groups (e.g., methoxy) and regioselective alkylation should be considered. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers verify the purity and physicochemical properties of this compound?

- Methodological Answer : Purity can be assessed using gas chromatography (GC) or HPLC, as demonstrated for 6-Methoxyquinoline (98% purity by GC) . Key properties like melting point (18–20°C for 6-Methoxyquinoline) and solubility (water-insoluble) should be experimentally determined via differential scanning calorimetry (DSC) and solubility assays. Note that the 5-methyl group may elevate hydrophobicity compared to 6-Methoxyquinoline .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential to confirm the methoxy and methyl substituents. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can validate molecular weight and functional groups. For comparison, 6-Methoxyquinoline’s structure was confirmed via these methods, with InChIKey

HFDLDPJYCIEXJP-UHFFFAOYSA-N.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in drug discovery?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors relevant to the intended therapeutic area (e.g., antimicrobial or anticancer targets). For example, quinoline derivatives have been tested as cholinesterase inhibitors for Alzheimer’s disease. Use dose-response studies and compare results to structurally similar compounds (e.g., 4-hydroxy-2-methylquinoline derivatives) to establish structure-activity relationships (SAR) .

Q. How should contradictory data on the biological efficacy of quinoline derivatives be addressed in meta-analyses?

- Methodological Answer : Apply systematic review frameworks (e.g., PICO or FINER criteria) to assess study heterogeneity. Factors like assay conditions (e.g., pH, solvent), cell lines, and dosing regimens must be standardized. For example, discrepancies in 6-Methoxyquinoline’s solubility across studies could explain variability in bioactivity results. Meta-regression can identify confounding variables .

Q. What strategies are effective for analyzing substituent effects on the reactivity and stability of this compound?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict electronic effects of substituents. Experimentally, synthesize analogs with varying substituents (e.g., 6-methoxy-4-methyl vs. 5-methyl) and compare reaction kinetics or degradation profiles. For instance, the hydroxyl group in 2-hydroxy-6-methoxyquinoline-4-carboxylic acid enhances stability via intramolecular hydrogen bonding, suggesting similar strategies for modifying this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.